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Compound of Interest

Compound Name: N-(4-Fluorophenyl)anthranilic acid

Cat. No.: B186396

This technical guide provides a comprehensive overview of the spectroscopic data for N-(4-
Fluorophenyl)anthranilic acid, a key intermediate in pharmaceutical and materials science.
This document is intended for researchers, scientists, and drug development professionals,
offering a consolidated resource for the analytical characterization of this compound. While
specific experimental data is not readily available in public literature, this guide presents
predicted and typical data based on the analysis of structurally similar compounds and
fundamental spectroscopic principles.

Chemical Structure

N-(4-Fluorophenyl)anthranilic acid

IUPAC Name: 2-((4-fluorophenyl)amino)benzoic acid

CAS Number: 54380-60-4

Molecular Formula: C13H10FNO2

Molecular Weight: 231.22 g/mol

Spectroscopic Data Summary
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The following tables summarize the predicted and typical spectroscopic data for N-(4-
Fluorophenyl)anthranilic acid. This data is derived from the analysis of analogous
compounds, including N-phenylanthranilic acid and various fluoroaromatic compounds.

ble 1: licted * : :

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
~10.0-11.0 brs 1H COOH
~9.5 S 1H NH
~7.9-8.1 d 1H Ar-H
~71-74 m 4H Ar-H
~6.9-7.1 t 1H Ar-H
~6.7 - 6.9 d 2H Ar-H

Solvent: DMSO-ds

Table 2: Predicted **C NMR Spectroscopic Data
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Chemical Shift (6) ppm

Assignment

~170 C=0 (Carboxylic Acid)
~155 - 160 (d) C-F

~145 Quaternary Ar-C

~138 Quaternary Ar-C

~134 Ar-CH

~125 (d) Ar-CH

~122 Ar-CH

~118 Quaternary Ar-C

~116 (d) Ar-CH

~115 Ar-CH

Solvent: DMSO-ds. 'd' denotes a doublet due to C-F coupling.

ble 3: Tunical :

Wavenumber (cm—?) Intensity Assignment

~3300 Medium, Sharp N-H Stretch

~2500-3300 Broad O-H Stretch (Carboxylic Acid)
~1680 Strong C=0 Stretch (Carboxylic Acid)

~1600, ~1580, ~1500

Medium-Strong

C=C Stretch (Aromatic)

~1250 Strong C-N Stretch
~1220 Strong C-F Stretch

C-H Bend (ortho-disubstituted
~750 Strong

ring)

Sample Preparation: KBr pellet
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Iahlg_AL._ELedmie_d_Mass_Sp_e_ciLQmﬂnLQata

Relative Intensity (%) Assignment
231 High [M]* (Molecular lon)
214 Moderate [M - OH]*
186 Moderate [M - COOH]*
136 Moderate [C7HaNOz]*
95 High [CeHaF]*

lonization Mode: Electron lonization (EI)

Experimental Protocols

The following are detailed methodologies for the key experiments cited, representing standard
protocols for the analysis of aromatic carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (*H) and carbon (33C) chemical environments in the
molecule.

Methodology:

o Sample Preparation: Dissolve approximately 10-20 mg of N-(4-Fluorophenyl)anthranilic
acid in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-de).

 Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
e 'H NMR Acquisition:

o Acquire the spectrum at room temperature.

o Use a spectral width of 0-12 ppm.

o Set the number of scans to 16 or 32 for a good signal-to-noise ratio.
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o Reference the chemical shifts to the residual solvent peak of DMSO-ds at 2.50 ppm.

e 13C NMR Acquisition:
o Acquire the spectrum using a proton-decoupled pulse sequence.
o Use a spectral width of 0-200 ppm.

o A higher number of scans (e.g., 1024 or more) will be required due to the low natural
abundance of 13C.

o Reference the chemical shifts to the solvent peak of DMSO-ds at 39.52 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:
o Sample Preparation (KBr Pellet Method):

o Grind a small amount (1-2 mg) of N-(4-Fluorophenyl)anthranilic acid with approximately
100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until
a fine, homogeneous powder is obtained.

o Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
¢ Instrumentation: Use a Fourier-Transform Infrared Spectrometer.

o Data Acquisition:

[¢]

Record a background spectrum of the empty sample compartment.

[e]

Place the KBr pellet in the sample holder.

(¢]

Acquire the sample spectrum over a range of 4000-400 cm~1,

[¢]

Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.
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Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe for solid samples or after separation by gas
chromatography.

« lonization: Utilize Electron lonization (El) at 70 eV.

e Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
quadrupole or time-of-flight (TOF) mass analyzer.

o Detection: Detect the ions and generate a mass spectrum representing the relative
abundance of each ion.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like N-(4-Fluorophenyl)anthranilic acid.
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Compound Synthesis & Purification
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« To cite this document: BenchChem. [Spectroscopic Profile of N-(4-Fluorophenyl)anthranilic
Acid: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b186396#spectroscopic-data-nmr-ir-mass-spec-for-n-
4-fluorophenyl-anthranilic-acid]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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